Product packaging for (3-ethynylphenyl)hydrazine hydrochloride(Cat. No.:CAS No. 1181621-19-1)

(3-ethynylphenyl)hydrazine hydrochloride

Cat. No.: B6168609
CAS No.: 1181621-19-1
M. Wt: 168.62 g/mol
InChI Key: LQOPAIYQNTVULM-UHFFFAOYSA-N
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Description

Significance of Hydrazine (B178648) Functionalities in Organic Synthesis

Hydrazine derivatives are fundamental reagents in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. organic-chemistry.org The nucleophilic nature of the hydrazine group makes it a key participant in condensation reactions with carbonyl compounds to form hydrazones, which are stable intermediates in their own right. researchgate.netgoogle.com These hydrazones can then undergo further transformations, most notably cyclization reactions, to yield important heterocyclic cores.

One of the most prominent applications of arylhydrazines is in the Fischer indole (B1671886) synthesis, a classic and widely used method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions. newdrugapprovals.orgnih.govvjs.ac.vnresearchgate.netwikipedia.org This reaction has been instrumental in the synthesis of numerous biologically active molecules, including many pharmaceuticals. vjs.ac.vnresearchgate.net Beyond indoles, hydrazines are also crucial for the synthesis of other heterocycles such as pyrazoles, pyridazines, and 1,2,4-triazoles. organic-chemistry.orgresearchgate.net The versatility of the hydrazine functionality is further highlighted by its use in multicomponent reactions, allowing for the rapid assembly of complex molecular architectures from simple starting materials. nih.govnih.gov

Role of Ethynyl (B1212043) Groups in Contemporary Chemical Research

The ethynyl group (–C≡CH), a terminal alkyne, is a highly versatile functional group in modern chemical research due to its unique reactivity and linear geometry. nih.gov It is a cornerstone of "click chemistry," a concept that emphasizes the use of highly efficient and selective reactions. organic-chemistry.orgnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where terminal alkynes react with azides to form stable triazole rings under mild, often aqueous, conditions. organic-chemistry.orgwikipedia.org This reaction has found widespread use in bioconjugation, materials science, and drug discovery. wikipedia.orgorganic-chemistry.org

Structural and Synthetic Relevance of Substituted Arylhydrazines

Substituted arylhydrazines, such as (3-ethynylphenyl)hydrazine (B11721372) hydrochloride, are of significant interest due to the combined reactivity of the hydrazine group and the substituent on the aromatic ring. The nature and position of the substituent can influence the reactivity of the hydrazine moiety and the outcome of synthetic transformations. researchgate.net

In the context of the Fischer indole synthesis, the substituent on the phenyl ring can direct the cyclization process and ultimately becomes part of the final indole structure. researchgate.net This allows for the synthesis of a diverse range of substituted indoles with tailored properties. Moreover, substituted arylhydrazines can serve as versatile building blocks in the synthesis of other heterocyclic systems, where the substituent can be further functionalized or can modulate the biological activity of the resulting molecule. The hydrochloride salt form of these compounds often enhances their stability and ease of handling in synthetic procedures. nih.gov

Overview of Research Areas Involving (3-Ethynylphenyl)hydrazine Hydrochloride

This compound is a valuable intermediate in several key research areas, primarily due to its potential to generate complex heterocyclic structures with desirable electronic and biological properties.

One of the most significant areas of application is in medicinal chemistry, particularly in the synthesis of kinase inhibitors. For instance, the indazole scaffold, which can be synthesized from arylhydrazines, is a core component of many kinase inhibitors. researchgate.net Research has shown that 3-ethynyl-1H-indazoles can act as potent inhibitors of the PI3K signaling pathway, which is a critical target in cancer therapy. The ethynyl group in these molecules can form important interactions within the ATP-binding pocket of the kinase. While not always starting directly from (3-ethynylphenyl)hydrazine, the syntheses of such compounds often involve precursors that highlight the synthetic utility of this building block. researchgate.netresearchgate.net

The presence of the terminal ethynyl group also opens up avenues in materials science. Through Sonogashira coupling reactions, (3-ethynylphenyl)hydrazine or its derivatives can be incorporated into larger conjugated systems, which are of interest for their electronic and photophysical properties. nih.gov Furthermore, the potential for this compound to undergo "click" reactions allows for its attachment to other molecules or materials, offering a modular approach to the design of functional materials. wikipedia.orgorganic-chemistry.org

The dual reactivity of the hydrazine and ethynyl groups makes this compound a key starting material for the synthesis of novel heterocyclic compounds. The hydrazine moiety can be used to construct a primary heterocyclic ring, such as an indole or pyrazole, while the ethynyl group remains available for subsequent functionalization, leading to the rapid diversification of molecular scaffolds.

Chemical Compound Information

Compound Name
This compound
3-ethynylaniline (B136080)
Erlotinib
Indazole
Pyrazole
Pyridazine
1,2,4-Triazole
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-aminoquinazoline
4,5-disubstituted-2-aminobenzonitrile
Formamidine acetate
Formamide
6,7-substituted 4-aminoquinazoline
3-ethynyl-1H-indazoles
PI3K
PDK1
mTOR
ATP
N-tosylhydrazones
Phenylhydrazine (B124118)
Acetone
2-methylcyclohexanone
Isopropyl methyl ketone
Diisopropyl ketone
Citric acid
Benzylhydrazine dihydrochloride
4-chlorobenzaldehyde
3,4-methylenedioxy-β-nitrostyrene
Ethyl acetoacetate
Malononitrile
3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one
3-acetonyl-5-cyano-1,2,4-thiadiazole
4-methylphenylhydrazine hydrochloride
4-methoxyphenylhydrazine hydrochloride
4-chlorophenylhydrazine hydrochloride
3,4-dihydroxy benzoic acid
1-chloro-2-methoxyethane
Ammonium formate
Palladium/charcoal
6,7-bis-(2-methoxyethoxy) quinazolin-4-(3H)-one
Phosphorus pentasulfide
Pyridine
Sodium hydroxide
Methyl iodide
4-(methylthio)-6,7-bis-(2-methoxyethoxy)-quinazoline
3-ethynylaniline hydrochloride
Isopropyl alcohol
3-(phenylethynyl)-1H-indazole
Trifluoroacetic acid
Sodium bicarbonate
Magnesium sulfate
Phenylacetylene
Iodobenzene
Diethylamine
Triethylamine (B128534)
Potassium carbonate
Cesium carbonate
N-isocyanoiminotriphenylphosphorane
2-halobenzonitriles
Hydrazine carboxylic esters
N′-arylbenzohydrazides
2-bromobenzonitriles
Benzophenone hydrazone
o-(trimethylsilyl)aryl triflates
Diazo compounds
3-bromo-2,6-dichlorobenzonitrile
Hydrazine hydrate (B1144303)
Sodium acetate
3-methoxyaniline
Sodium nitrite (B80452)
Sulfuric acid
Stannous chloride dihydrate
Resorcinol
3-hydroxy phenylhydrazine
3-Nitrophenylhydrazine
3-Bromophenylhydrazine hydrochloride
3-Methoxyphenylhydrazine hydrochloride
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
1-(2-aminophenyl)-3-arylprop-2-en-1-ones
Pentane-2,4-dione
Ethyl 3-oxobutanoate
Guanidine
Hydrazine monohydrate
Methylhydrazine
4-azido-1-butyl-pyrene
Diethyl acetylenedicarboxylate
1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole
1,3-diketones
1,3-dicarbonyl compound
1,3-dielectrophiles
β-ketoesters
pyrazolones
pyrano[2,3-c]pyrazoles
3,4-bis(2-methoxyethoxy) benzaldehyde
3,4-bis(2-methoxyethoxy) benzaldoxime
3,4-bis(2-methoxyethoxy) benzonitrile
2-amino-4,5-bis(2-methoxyethoxy) benzonitrile
N'-(3-ethynylphenyl)-N,N-dimethyl formamidine
4-chloro-6,7-bis(2-methoxyethoxy) quinazoline
3-aminophenyl acetylene (B1199291)
3,4-dihydroxy-benzaldehyde
6-nitrobenzoic acid
6-aminobenzoic acid
methoxyethoxy-3,4-bis(2-methoxyethoxy)-benzoate
3,4-bis(2-methoxyethoxy)-benzoic acid
ethyl 3,4-bis (2-methoxy-ethoxy)benzoate
N-(3-formylphenyl)-6,7-bis(2-methoxyethoxy)-4-aminoquinazoline
Bestmann Ohira reagent
3-ethynyl-1H-indazole
1-(3-methoxyphenyl)hydrazine hydrochloride
(3-bromophenyl)hydrazine
3-nitrophenylhydrazine hydrochloride
3-methoxyphenyl hydrazine
3-hydroxyisoinolinone
4-aminobenzo[f]phthalazinone
5-cyano-3-(2,5-dimethylindol-3-yl)-1,2,4-thiadiazole
5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole
5-cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole
5-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1,2,4-thiadiazole
5-cyano-3-(5-chloro-2-methylindol-3-yl)-1,2,4-thiadiazole
5-cyano-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-1,2,4-thiadiazole
7-bromo-4-chloro-1H-indazol-3-amine
3-aminoindazole
2-nitrobenzonitrile
2-fluorocarboxylic acids
o-haloaryl hydrazines
N-aryl-1H-indazoles
arylamino oximes
N-acyl-N′-substituted hydrazines
2-bromoarylcarbonylic compounds
1-aryl-2-(2-nitrobenzylidene)hydrazines
3-substituted indazoles
2-halobenzonitriles
3-aminoindazoles
1H-indazole
3-ethynyl-1H-indazoles
1,2,3-triazoles
allomaltol
pyrano[2,3-d]isoxazolones
pyrazolylisoxazole
4-styrylquinolines
2′-aminochalcone
1,3-dicarbonyl compound
3-acetyl-4-[2-(4-methoxyphenyl)ethenyl]-2-methylquinoline
3-acetyl-4-[2-(4-bromophenyl)ethenyl]-2-methylquinoline
3-acetyl-2-methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline
ethyl (E)-4-[2-(4-methoxyphenyl)ethenyl]-2-methylquinoline-3-carboxylate
ethyl (E)-4-[2-(4-bromophenyl)ethenyl]-2-methylquinoline-3-carboxylate
ethyl (E)-2-methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-3-carboxylate
4-styrylquinolin-3-yl heterocycles
ald(ket)azines
7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
ethyl 3-ethoxypyrazole-4-carboxylate
3-amino-1H-pyrazole-4-carbonitrile
alkyl 3-hydroxypyrazole-4-carboxylates
1-(3-methyl-1H-pyrazol-4-yl)ethanone
7-ethyltryptophol
2-ethylphenylhydrazine hydrochloride
dihydrofuran
2,3-dimethylindole
butanone
2-phenylindole
2-bromoacetophenone
2-methyl indole
2-(2-hydroxyphenyl)-indole
2-acetyl indole
2-(p-hydroxyl-phenyl)-indole
3-ethyl-2-methyl-indole
2-ethyl-3-methyl-indole
2-substituted phenyl-1H-indoles
1H-indoles
purine–indole conjugates
N-aryl ethene-1,1-diamines
pyrano[2,3-c]pyrazoles
1-(thiazol-2-yl)pyrazole-3-carboxylates
1,3-substituted pyrazoles
4-ethoxycarbonylpyrazoles
3,4,5-substituted pyrazoles
3,5-disubstituted 1H-pyrazoles
3,5-disubstituted pyrazoles
1,3,5-trisubstituted pyrazoles
3,5-disubstituted or 3,4,5-trisubstituted pyrazoles
1-aryl-1H-indazole
1-aryl-1H-indazoles
1-aryl-2-(2-nitrobenzylidene)hydrazines
3-substituted indazoles
3-aminoindazoles
1H-indazoles
1,2,3-triazoles
4-styrylquinolines
7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
3-amino-1H-pyrazole-4-carbonitrile
alkyl 3-hydroxypyrazole-4-carboxylates
1-(3-methyl-1H-pyrazol-4-yl)ethanone
7-ethyltryptophol
2,3-dimethylindole
2-phenylindole
2-methyl indole
2-(2-hydroxyphenyl)-indole
2-acetyl indole
2-(p-hydroxyl-phenyl)-indole
3-ethyl-2-methyl-indole
2-ethyl-3-methyl-indole
2-substituted phenyl-1H-indoles
1H-indoles
purine–indole conjugates
N-aryl ethene-1,1-diamines
pyrano[2,3-c]pyrazoles
1-(thiazol-2-yl)pyrazole-3-carboxylates
1,3-substituted pyrazoles
4-ethoxycarbonylpyrazoles
3,4,5-substituted pyrazoles
3,5-disubstituted 1H-pyrazoles
3,5-disubstituted pyrazoles
1,3,5-trisubstituted pyrazoles
3,5-disubstituted or 3,4,5-trisubstituted pyrazoles
1-aryl-1H-indazole
1-aryl-1H-indazoles
1-aryl-2-(2-nitrobenzylidene)hydrazines
3-substituted indazoles
3-aminoindazoles
1H-indazoles
1,2,3-triazoles
4-styrylquinolines
7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
3-amino-1H-pyrazole-4-carbonitrile
alkyl 3-hydroxypyrazole-4-carboxylates
1-(3-methyl-1H-pyrazol-4-yl)ethanone
7-ethyltryptophol
2,3-dimethylindole
2-phenylindole
2-methyl indole
2-(2-hydroxyphenyl)-indole
2-acetyl indole
2-(p-hydroxyl-phenyl)-indole
3-ethyl-2-methyl-indole
2-ethyl-3-methyl-indole
2-substituted phenyl-1H-indoles
1H-indoles
purine–indole conjugates
N-aryl ethene-1,1-diamines
pyrano[2,3-c]pyrazoles
1-(thiazol-2-yl)pyrazole-3-carboxylates
1,3-substituted pyrazoles
4-ethoxycarbonylpyrazoles
3,4,5-substituted pyrazoles
3,5-disubstituted 1H-pyrazoles
3,5-disubstituted pyrazoles
1,3,5-trisubstituted pyrazoles
3,5-disubstituted or 3,4,5-trisubstituted pyrazoles

Interactive Data Table: Physicochemical Properties of (3-ethynylphenyl)hydrazine

PropertyValue
Molecular Formula C₈H₈N₂
Monoisotopic Mass 132.06874 Da
Predicted XlogP 1.4

Note: Data is based on the parent compound (3-ethynylphenyl)hydrazine.

Interactive Data Table: Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 133.07602130.2
[M+Na]⁺ 155.05796139.8
[M-H]⁻ 131.06146132.0
[M+NH₄]⁺ 150.10256148.9
[M+K]⁺ 171.03190136.0
[M+H-H₂O]⁺ 115.06600118.5
[M+HCOO]⁻ 177.06694150.3
[M+CH₃COO]⁻ 191.08259185.4
[M+Na-2H]⁻ 153.04341136.3
[M]⁺ 132.06819121.7
[M]⁻ 132.06929121.7

Note: Data is based on the parent compound (3-ethynylphenyl)hydrazine. m/z refers to the mass-to-charge ratio of the adduct. CCS values are predicted.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1181621-19-1

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

(3-ethynylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C8H8N2.ClH/c1-2-7-4-3-5-8(6-7)10-9;/h1,3-6,10H,9H2;1H

InChI Key

LQOPAIYQNTVULM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NN.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of (3-Ethynylphenyl)hydrazine (B11721372) Hydrochloride

The most common and direct pathway to (3-ethynylphenyl)hydrazine hydrochloride involves the transformation of 3-ethynylaniline (B136080). This is typically achieved through a two-step sequence: diazotization of the aniline (B41778) followed by reduction of the resulting diazonium salt.

The conversion of 3-ethynylaniline to (3-ethynylphenyl)hydrazine is a classic example of the synthesis of arylhydrazines from their corresponding anilines. The process begins with the diazotization of 3-ethynylaniline, which involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the unstable 3-ethynylbenzenediazonium chloride.

A general procedure for the synthesis of phenylhydrazines from anilines involves the slow addition of a sodium nitrite solution to a cooled acidic solution of the aniline. orgsyn.org The resulting diazonium salt solution is then added to a solution of the reducing agent.

Table 1: General Reaction Parameters for the Synthesis of Phenylhydrazines from Anilines

ParameterTypical Conditions
Starting Material Substituted Aniline
Diazotization Reagent Sodium Nitrite in Aqueous Solution
Acid Hydrochloric Acid
Diazotization Temperature 0-5 °C
Reducing Agent Stannous Chloride (SnCl₂) or Sodium Sulfite (B76179) (Na₂SO₃)
Reduction Temperature 0-10 °C, then warming
Solvent Water, Ethanol (B145695)

This table presents generalized conditions for the synthesis of phenylhydrazines. Specific conditions for (3-ethynylphenyl)hydrazine would require optimization.

The resulting (3-ethynylphenyl)hydrazine free base is often converted to its hydrochloride salt to enhance its stability and ease of handling. gelest.com Hydrazine (B178648) derivatives can be susceptible to oxidation, and the formation of a salt protects the free amino group. The hydrochloride salt is typically a stable, crystalline solid that is more amenable to storage and subsequent reactions.

The formation of the hydrochloride salt is a straightforward acid-base reaction. The crude (3-ethynylphenyl)hydrazine, after extraction from the reaction mixture, is dissolved in a suitable organic solvent, such as ethanol or diethyl ether. Concentrated hydrochloric acid or a solution of hydrogen chloride in an organic solvent is then added, leading to the precipitation of this compound. The salt can then be isolated by filtration, washed with a cold solvent, and dried. The purification of phenylhydrazine (B124118) hydrochloride can be achieved by recrystallization from water, followed by the addition of concentrated hydrochloric acid to induce crystallization. orgsyn.org

Synthesis of Key Intermediates and Related Compounds

The availability and purity of the starting material, 3-ethynylaniline, are crucial for the successful synthesis of this compound.

3-Ethynylaniline is a key intermediate and can be synthesized through several methods. A common laboratory and industrial-scale method is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide.

In the context of 3-ethynylaniline synthesis, a suitable starting material is a 3-haloaniline, such as 3-iodoaniline (B1194756) or 3-bromoaniline. This is coupled with a protected or unprotected acetylene (B1199291) source. A common strategy involves the use of trimethylsilylacetylene (B32187) (TMSA) as the alkyne component. The TMS group acts as a protecting group and can be readily removed under basic conditions (e.g., with potassium carbonate in methanol) to yield the terminal alkyne.

The Sonogashira coupling is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent.

Table 2: Illustrative Conditions for Sonogashira Coupling to Synthesize Arylalkynes

Aryl HalideAlkyneCatalyst SystemBase/SolventYield (%)Reference
3-IodoanilineTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuITriethylamine>90 (typical)General Knowledge
3-BromoanilineTrimethylsilylacetylenePd(dppf)Cl₂, CuITriethylamine/DMFVariableGeneral Knowledge

This table provides representative conditions for Sonogashira couplings. Yields are highly dependent on the specific substrates and reaction optimization.

An alternative route to 3-ethynylaniline involves the reduction of 3-ethynylnitrobenzene. The nitro group can be reduced to an amine using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. scispace.comsemanticscholar.org

While the linear synthesis from 3-ethynylaniline is common, convergent strategies can also be envisioned. For instance, a precursor already containing the hydrazine moiety could be functionalized with the ethynyl (B1212043) group. However, this approach is less common due to the potential for side reactions involving the reactive hydrazine group during the coupling reaction.

Alternative precursors to the hydrazine moiety itself exist. For example, some synthetic routes to substituted hydrazines involve the reaction of an activated chlorobenzene (B131634) derivative with hydrazine hydrate (B1144303). orgsyn.org However, for the synthesis of (3-ethynylphenyl)hydrazine, the diazotization-reduction sequence starting from 3-ethynylaniline is generally the more established and reliable method.

Optimization of Synthetic Conditions and Yields

The optimization of the synthesis of this compound focuses on several key aspects to maximize yield and purity.

For the diazotization and reduction steps , careful temperature control is paramount. The diazonium salt is unstable and can decompose if the temperature rises above 5 °C, leading to byproducts. The rate of addition of the sodium nitrite solution must be controlled to prevent localized warming. The choice and amount of the reducing agent are also critical. While stannous chloride is effective, other reducing agents like sodium sulfite can also be used, and the optimal choice may depend on the specific substrate and desired purity profile. The pH of the reaction medium during reduction also plays a crucial role in the outcome of the reaction.

In the synthesis of 3-ethynylaniline via Sonogashira coupling , the choice of catalyst, co-catalyst, base, and solvent can significantly impact the reaction efficiency. The ligand on the palladium catalyst can influence the reaction rate and yield. For less reactive aryl bromides, more electron-rich and bulky phosphine (B1218219) ligands may be required. The reaction temperature and time are also important parameters to optimize.

For the hydrochloride salt formation , the choice of solvent for precipitation and washing is important to ensure high recovery of the product while removing impurities. The amount of hydrochloric acid used should be sufficient to ensure complete protonation without leading to the formation of undesired side products.

Table 3: Factors for Optimization in the Synthesis of this compound

Synthetic StepKey Parameters for OptimizationDesired Outcome
Sonogashira Coupling Catalyst and ligand selection, copper co-catalyst, base, solvent, temperatureHigh yield of 3-ethynylaniline, minimal homocoupling of the alkyne
Diazotization Temperature control (0-5 °C), rate of nitrite addition, acid concentrationComplete formation of the diazonium salt, prevention of decomposition
Reduction Choice and stoichiometry of reducing agent, temperature control, pHHigh yield of (3-ethynylphenyl)hydrazine, minimal side products
Salt Formation Solvent for precipitation, amount of HCl, crystallization temperatureHigh recovery of pure this compound

Catalytic Systems in Precursor and Compound Synthesis

The synthesis of this compound predominantly commences from the precursor 3-ethynylaniline. The transformation of this aniline derivative into the target hydrazine hydrochloride involves a two-step process: diazotization followed by reduction. The choice of catalytic system is crucial in the reduction step, influencing yield, purity, and scalability of the synthesis.

A widely employed method for the reduction of the intermediate diazonium salt is the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid. chemicalbook.com This method is effective for laboratory-scale synthesis.

For a more scalable and potentially more environmentally benign approach, catalytic hydrogenation stands out as a prominent method. In this process, the diazonium salt is reduced using hydrogen gas in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, offering high efficiency and the advantage of being a solid catalyst that can be easily separated from the reaction mixture. google.com Other hydrogenation catalysts that can be employed include Raney nickel and platinum-based catalysts. google.com

The table below summarizes the common catalytic systems used in the synthesis of substituted phenylhydrazines, which are applicable to the synthesis of this compound.

Catalyst/Reducing Agent Precursor Reaction Type Key Features Reference(s)
Stannous Chloride (SnCl₂)3-ethynyldiazonium chlorideReductionWell-established lab-scale method. chemicalbook.com
Sodium Sulfite (Na₂SO₃)3-ethynyldiazonium chlorideReductionA classic method for phenylhydrazine synthesis. orgsyn.org
Palladium on Carbon (Pd/C)3-ethynyldiazonium chlorideCatalytic HydrogenationHigh efficiency, scalable, and easy catalyst removal. google.com
Raney Nickel3-ethynyldiazonium chlorideCatalytic HydrogenationAlternative to precious metal catalysts. google.com

A general synthetic route is as follows:

Diazotization of 3-ethynylaniline: 3-Ethynylaniline is treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction generates the corresponding 3-ethynylbenzenediazonium chloride in situ. orgsyn.orgdoubtnut.com

Reduction of the Diazonium Salt: The freshly prepared diazonium salt solution is then subjected to reduction.

Using Stannous Chloride: The diazonium salt solution is added to a solution of stannous chloride in concentrated hydrochloric acid, maintaining a low temperature. The this compound precipitates and can be collected by filtration. chemicalbook.com

Using Sodium Sulfite: The diazonium salt solution is added to a cooled solution of sodium sulfite. The resulting mixture is then heated, followed by acidification with hydrochloric acid to yield the hydrochloride salt. orgsyn.org

Using Catalytic Hydrogenation: The diazonium salt solution is treated with hydrogen gas in a reactor containing a palladium on carbon catalyst. The reaction progress is monitored until the reduction is complete, after which the catalyst is filtered off, and the product is isolated from the solution. google.com

The final product, this compound, is typically obtained as a solid and can be purified by recrystallization.

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is the primary center of reactivity in (3-ethynylphenyl)hydrazine (B11721372) hydrochloride, participating in a variety of important chemical transformations.

Condensation Reactions with Carbonyl Compounds

Hydrazines readily react with aldehydes and ketones in what is known as a condensation reaction to form hydrazones. researchgate.netwikipedia.org This reaction is a cornerstone of organic synthesis, providing a pathway to new carbon-nitrogen double bonds. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

(3-ethynylphenyl)hydrazine hydrochloride reacts with aldehydes and ketones to form the corresponding (3-ethynylphenyl)hydrazones. These reactions are typically carried out in an acidic medium, which catalyzes the process. researchgate.netnih.gov The hydrochloride salt of the hydrazine can itself provide the necessary acidic environment. The resulting hydrazones are often stable, crystalline solids.

The formation of phenylhydrazones, a specific class of hydrazones, from phenylhydrazine (B124118) and carbonyl compounds was a significant development in organic chemistry, pioneered by Emil Fischer. wikipedia.org This reaction has been widely used for the characterization and identification of aldehydes and ketones.

A general scheme for the formation of a (3-ethynylphenyl)hydrazone is presented below:

Scheme 1: General reaction for the formation of (3-ethynylphenyl)hydrazone.

      R1
      |
R-C=O + H2N-NH-C6H4-C≡CH  ->  R-C=N-NH-C6H4-C≡CH + H2O
      |                         |
      R2                        R2

Where R, R1, and R2 can be hydrogen or organic substituents.

Reactant 1Reactant 2Product
Aldehyde/KetoneThis compound(3-ethynylphenyl)hydrazone

The rate and equilibrium of hydrazone formation are influenced by the electronic and steric nature of the substituents on both the carbonyl compound and the phenylhydrazine.

Electronic Effects: Electron-withdrawing groups on the carbonyl compound generally increase the rate of reaction by making the carbonyl carbon more electrophilic. nih.gov For instance, trifluoroacetone reacts faster than 2-butanone (B6335102) in forming a hydrazone. nih.gov Conversely, electron-donating groups on the phenyl ring of the hydrazine can increase its nucleophilicity, potentially accelerating the reaction.

Steric Effects: Steric hindrance around the carbonyl group can slow down the rate of hydrazone formation by impeding the approach of the hydrazine nucleophile. nih.gov For example, a decrease in reaction rate is observed when comparing the reaction of pivaldehyde to that of butyraldehyde (B50154) with phenylhydrazine. nih.gov

Acid/Base Catalysis: The presence of acidic or basic groups near the reaction center can significantly accelerate hydrazone formation, especially at biological pH. nih.gov

FactorEffect on Hydrazone Formation
Electron-withdrawing groups on carbonylIncreases rate
Electron-donating groups on hydrazineIncreases nucleophilicity, potentially increasing rate
Steric hindrance around carbonylDecreases rate
Presence of nearby acid/base groupsIncreases rate

Cyclization Reactions to Form Heterocyclic Systems

The hydrazone derivatives of (3-ethynylphenyl)hydrazine are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds.

The Fischer indole (B1671886) synthesis is a classic and widely used method for synthesizing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. nih.govwikipedia.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. nih.govwikipedia.org

This compound can be employed in Fischer-type indole syntheses to produce indoles bearing an ethynylphenyl substituent. This reaction is a powerful tool for constructing complex indole derivatives. nih.gov The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H2SO4, polyphosphoric acid) and Lewis acids (e.g., ZnCl2, BF3) being effective. nih.govwikipedia.org

Recent advancements have led to one-pot, three-component versions of the Fischer indole synthesis, where the hydrazone is generated in situ. nih.gov There are also palladium-catalyzed modifications of the Fischer indole synthesis. wikipedia.org

Starting MaterialsKey IntermediateProduct
This compound, Aldehyde/Ketone(3-ethynylphenyl)hydrazoneEthynylphenyl-substituted indole

Beyond indoles, the reactive nature of the hydrazine moiety in (3-ethynylphenyl)hydrazine allows for its use in the synthesis of other nitrogen-containing heterocycles. These reactions often involve condensation followed by cyclization.

For example, hydrazines are key starting materials for the synthesis of:

Pyrazoles: These are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. mdpi.comnih.gov

Pyrazolines: These are partially saturated analogs of pyrazoles.

Triazoles: These are five-membered heterocycles with three nitrogen atoms.

Pyridazines and other larger ring systems.

The ethynyl (B1212043) group on the phenyl ring of this compound remains as a functional handle in the resulting heterocyclic products, allowing for further synthetic modifications. The synthesis of various nitrogen-containing heterocycles is an active area of research, with methodologies being developed to improve efficiency and environmental friendliness, such as using water as a solvent or employing microwave-assisted synthesis. mdpi.com

Reactions Involving the Ethynyl Group

The terminal alkyne functionality of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various coupling and cycloaddition reactions.

The ethynyl group readily participates in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. youtube.com This methodology allows for the direct attachment of the (3-hydrazinophenyl)ethynyl moiety to a wide range of organic scaffolds, providing access to complex diarylacetylene derivatives. The general catalytic cycle for such reactions involves oxidative addition of the halide to the palladium(0) species, followed by transmetalation with the copper acetylide and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. youtube.com

A typical Sonogashira coupling reaction is depicted below:

Table 3: General Sonogashira Coupling Reaction
AlkyneCoupling PartnerCatalyst SystemProduct
(3-Ethynylphenyl)hydrazineAr-X (Aryl Halide)Pd catalyst, Cu(I) co-catalyst, Base1-(3-(Arylethynyl)phenyl)hydrazine

Copper-catalyzed reactions are also pivotal in the transformation of the ethynyl group. While often used as a co-catalyst in palladium-catalyzed reactions, copper can also mediate the homocoupling of terminal alkynes (Glaser coupling) to form symmetrical diynes. Furthermore, copper catalysts are employed in the coupling of hydrazides with aryl iodides, a process known as the Ullmann condensation. organic-chemistry.orgresearchgate.net Although this reaction directly involves the hydrazine moiety, the principles of copper-mediated cross-coupling are relevant. In the context of the ethynyl group, copper-catalyzed reactions can be used to synthesize a variety of structures. For instance, copper-mediated cyclization reactions of hydrazine with enediynones have been reported to produce pyrazolo[1,5-a]pyridines. rsc.org

The terminal alkyne of this compound is an ideal substrate for "click chemistry," a concept introduced by K.B. Sharpless. csmres.co.uk The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govmedchemexpress.com This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. tcichemicals.com The resulting triazole ring can act as a linker in various applications, including drug discovery and bioconjugation. nih.govbroadpharm.com Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative that yields the 1,5-disubstituted triazole isomer. csmres.co.uk

The general scheme for the CuAAC reaction is as follows:

Table 4: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
AlkyneAzideCatalystProduct
(3-Ethynylphenyl)hydrazineR-N₃ (Organic Azide)Cu(I)1-(3-(4-R-1H-1,2,3-triazol-1-yl)phenyl)hydrazine

Cycloaddition Reactions

This compound, possessing both a nucleophilic hydrazine group and an electron-rich ethynyl group, is primed for participation in various cycloaddition reactions. The terminal alkyne (the ethynyl group) can readily act as a dipolarophile in [3+2] cycloadditions, a class of reactions that efficiently constructs five-membered heterocyclic rings. chim.itnih.gov For instance, in a 1,3-dipolar cycloaddition, the ethynyl moiety can react with 1,3-dipoles such as azides to form triazoles or with nitrones to yield isoxazolines. The reaction proceeds via a concerted mechanism where the pi systems of the dipole and the dipolarophile merge to form a new ring system. libretexts.org

Furthermore, the hydrazine functional group can be chemically transformed into a 1,3-dipole itself. For example, conversion to a hydrazonoyl halide followed by in-situ treatment with a base can generate a nitrilimine. This reactive intermediate can then participate in [3+3] cycloaddition reactions with suitable partners, offering a pathway to six-membered heterocyclic systems. nih.gov

While the Diels-Alder, or [4+2] cycloaddition, is a cornerstone of organic synthesis, the ethynyl group in (3-ethynylphenyl)hydrazine is a potent dienophile. libretexts.orglibretexts.org It can react with conjugated dienes to form substituted cyclohexadiene derivatives, which can be valuable intermediates for further synthetic elaborations. The stereochemistry of these reactions is highly controlled, making them powerful tools for creating complex molecular architectures. libretexts.org

Mechanistic Investigations of Key Reactions

Detailed Reaction Pathway Elucidation for Hydrazone Formation

The formation of a hydrazone is typically the foundational step for many transformations involving this compound. This reaction is a condensation between the hydrazine and a carbonyl compound (an aldehyde or a ketone) and is generally performed under acidic conditions. byjus.comtestbook.com Given that the starting material is a hydrochloride salt, the necessary acid catalyst is inherently present.

The mechanism proceeds through a well-established pathway:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the carbonyl group, converting the hydroxyl group into a better leaving group (water).

Dehydration: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a C=N double bond. This final product is the corresponding (3-ethynylphenyl)hydrazone.

At neutral pH, the dehydration step is often the rate-determining step of the reaction.

Mechanistic Insights into Heterocycle Annulation

Perhaps the most significant annulation reaction for (3-ethynylphenyl)hydrazine is the Fischer indole synthesis, a powerful method for constructing the indole nucleus. wikipedia.orgthermofisher.com This reaction transforms the phenylhydrazine and a carbonyl compound into a substituted indole, and its mechanism has been extensively studied. byjus.commdpi.com The process follows the initial formation of the hydrazone.

The established mechanism, first proposed by Robinson, involves several key steps following hydrazone formation: mdpi.comnih.gov

Tautomerization: The initially formed hydrazone tautomerizes to its more reactive enamine isomer, also known as an 'ene-hydrazine'. wikipedia.orgjk-sci.com

mdpi.commdpi.com-Sigmatropic Rearrangement: Following protonation of the enamine, the crucial C-C bond is formed via a concerted, electrocyclic mdpi.commdpi.com-sigmatropic rearrangement. This step breaks the weak N-N bond and forms a new C-C bond at the ortho position of the phenyl ring, disrupting the ring's aromaticity and forming a di-imine intermediate. byjus.com

Rearomatization: A proton transfer event restores the aromaticity of the six-membered ring.

Cyclization and Elimination: The terminal amine of the resulting intermediate attacks the imine carbon in an intramolecular fashion, forming a five-membered ring (a cyclic aminal). wikipedia.org This intermediate then eliminates a molecule of ammonia under the acidic conditions to yield the final, stable aromatic indole. nih.gov

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.orgmdpi.com The ethynyl substituent at the 3-position of the phenyl ring remains on the benzene (B151609) portion of the resulting indole, yielding a 6-ethynylindole derivative (assuming cyclization occurs at the unsubstituted ortho position). The electronic nature of such substituents can influence the rate and success of the reaction. nih.govnih.gov

Catalytic Reaction Mechanism Studies

Catalysis is integral to the reactivity of this compound. As noted, the Fischer indole synthesis is classically catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂, BF₃, and AlCl₃. testbook.commdpi.com The hydrochloride salt of the parent compound provides the necessary Brønsted acid catalyst to drive the reaction forward, protonating key intermediates and facilitating the crucial rearrangement and elimination steps.

Beyond traditional acid catalysis, modern methods have introduced metal-catalyzed pathways. The Buchwald modification of the Fischer indole synthesis utilizes a palladium catalyst to achieve the reaction by coupling aryl bromides with hydrazones. wikipedia.org This demonstrates that transition metal catalytic cycles can be effectively applied to this class of transformations, expanding their scope.

Furthermore, the ethynyl group on the (3-ethynylphenyl)hydrazine molecule is itself a handle for a variety of catalytic reactions. These include:

Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction to form a C-C bond between the terminal alkyne and an aryl or vinyl halide.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to regioselectively form 1,4-disubstituted 1,2,3-triazoles.

These catalytic transformations can be employed to modify the (3-ethynylphenyl)hydrazine scaffold before or after its participation in other reactions like indole synthesis, providing a modular approach to complex molecules.

Role of Intermediates in Complex Transformations

The following table outlines the critical intermediates in the Fischer indole synthesis starting from (3-ethynylphenyl)hydrazine:

Intermediate NameStructure DescriptionRole in Mechanism
(3-Ethynylphenyl)hydrazone Product of initial condensation between the hydrazine and a carbonyl compound. Contains a C=N-N linkage.The stable, often isolable, entry point into the main cyclization pathway. byjus.comthermofisher.com
Ene-hydrazine Tautomer of the hydrazone, featuring a C=C double bond and an N-N single bond.The key reactive tautomer that undergoes the sigmatropic rearrangement. wikipedia.orgjk-sci.com
Di-imine Intermediate A non-aromatic cyclohexadienyl species containing two imine functionalities.The direct product of the mdpi.commdpi.com-sigmatropic rearrangement; the result of C-C bond formation. wikipedia.org
Cyclic Aminal A five-membered heterocyclic ring containing two nitrogen atoms attached to the same carbon.The product of intramolecular cyclization; the immediate precursor to the final indole. mdpi.comnih.gov

The controlled formation and sequential conversion of these intermediates are fundamental to the successful synthesis of the final heterocyclic product. Computational studies have provided further insight into the energy profiles of these intermediates and the transition states that connect them, explaining why certain substituted hydrazines may favor or fail in the annulation process. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of (3-ethynylphenyl)hydrazine (B11721372) hydrochloride in solution. Through the analysis of ¹H and ¹³C spectra, as well as multidimensional correlation experiments, a complete structural assignment can be achieved.

While specific experimental spectra for (3-ethynylphenyl)hydrazine hydrochloride are not widely published, the expected chemical shifts can be reliably predicted based on established principles and data from analogous structures. The hydrochloride form ensures that the hydrazine (B178648) moiety is protonated, influencing the electronic environment of the entire molecule.

The ¹H NMR spectrum is expected to show distinct signals for the terminal alkyne proton, the four protons on the metasubstituted benzene (B151609) ring, and the protons of the hydrazinium (B103819) group (-NHNH₃⁺). The alkyne proton (≡C-H) typically appears as a sharp singlet in the range of 3.0-3.5 ppm. The aromatic protons will present as a complex multiplet system due to their spin-spin coupling. The protons on the hydrazinium group are expected to be broad and may exchange with solvent protons, appearing in the downfield region.

The ¹³C NMR spectrum provides complementary information, with characteristic signals for the two sp-hybridized alkyne carbons (typically between 70 and 90 ppm) and the six sp²-hybridized carbons of the aromatic ring (between 110 and 140 ppm). The carbon atom attached to the hydrazinium group (C-N) will be influenced by the electron-withdrawing nature of the nitrogen substituent.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard functional group ranges and data from similar compounds.

SpectrumAssignmentPredicted Chemical Shift (ppm)Notes
¹H NMRAromatic H7.0 - 7.8Complex multiplet pattern expected for a 1,3-disubstituted ring.
Alkyne H (≡C-H)~3.1Sharp singlet.
Hydrazinium H (-NHNH₃⁺)Broad, > 8.0Signal may be broad due to quadrupolar effects and exchange.
¹³C NMRAromatic C115 - 145Six distinct signals are expected.
Alkyne C (C≡C)75 - 90Two signals expected for the non-equivalent alkyne carbons.
C-N~140The aromatic carbon bonded to the hydrazine group.

Spectroscopic data from derivatives, such as those formed via Sonogashira coupling reactions, provide insight into the behavior of the core structure. For instance, in the synthesis of internal alkynes from phenylhydrazine (B124118) and terminal alkynes, the resulting products show characteristic shifts that help in understanding the electronic contributions of the substituents. rsc.org Similarly, the ¹H NMR spectrum of 3-fluorophenylhydrazine hydrochloride, an analogue, shows aromatic protons in the range of 6.7-7.3 ppm and broad signals for the hydrazinium protons around 8.7 and 10.5 ppm in DMSO-d₆, which informs the predictions for the target compound. researchgate.net

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, confirming their relative positions. No correlation would be expected for the singlet alkyne proton or the hydrazine protons unless there is coupling to the aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J_CH). It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and to assign the alkyne proton to its carbon.

Correlation from the alkyne proton to both alkyne carbons and to the aromatic carbon at position 3.

Correlations from the aromatic protons to neighboring and distant carbons within the ring, confirming the substitution pattern.

Correlations from the hydrazinium protons to the aromatic carbon at position 1, providing definitive proof of the hydrazine group's attachment point.

Together, these 2D NMR techniques provide a complete and verified map of the molecular structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary functional groups. The terminal alkyne gives rise to a sharp, weak stretching vibration (ν_C≡C) around 2100-2150 cm⁻¹ and a strong, sharp acetylenic C-H stretch (ν_≡C-H) near 3300 cm⁻¹. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending bands in the 650-900 cm⁻¹ range. The hydrazinium ion (-NHNH₃⁺) will exhibit N-H stretching bands, typically broad, in the 2500-3200 cm⁻¹ region, often overlapping with other signals, as well as bending (scissoring) modes around 1500-1600 cm⁻¹. nist.gov

Predicted Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyne (C≡C-H)≡C-H Stretch~3300Strong, Sharp
Alkyne (-C≡C-)C≡C Stretch2100 - 2150Weak, Sharp
Aromatic (C-H)C-H Stretch3000 - 3100Medium
Aromatic (C=C)Ring Stretch1450 - 1600Medium to Strong
Hydrazinium (-NHNH₃⁺)N-H Stretch2500 - 3200Broad, Strong
Hydrazinium (-NH₃⁺)N-H Bend (Asymmetric)~1600Medium

Raman spectroscopy would be a complementary technique, particularly effective for detecting the symmetric and relatively non-polar C≡C and C=C stretching vibrations.

IR spectroscopy is a powerful and convenient tool for monitoring the progress of chemical reactions in real-time or for analyzing crude reaction mixtures. For example, during the synthesis of this compound, one could track the disappearance of a precursor's characteristic peak and the simultaneous appearance of the product's key signals. In a hypothetical synthesis involving the conversion of a nitrile group to a hydrazine and the introduction of an alkyne, IR spectroscopy would allow a chemist to monitor:

The disappearance of the strong nitrile (C≡N) stretching band (around 2220–2260 cm⁻¹).

The appearance of the weak alkyne (C≡C) band (around 2100–2150 cm⁻¹) and the sharp alkyne C-H stretch (around 3300 cm⁻¹).

The emergence of the broad N-H stretching bands associated with the hydrazinium group.

This ability to quickly confirm the conversion of key functional groups makes IR spectroscopy an efficient method for reaction optimization and endpoint determination. researchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and offers additional structural clues. For this compound, which is an ionic salt, electrospray ionization (ESI) is the most suitable technique.

In a positive-ion ESI-MS experiment, the analysis would detect the cationic part of the molecule, which is the protonated form of (3-ethynylphenyl)hydrazine. The molecular formula of the free base is C₈H₈N₂. uni.lu The expected exact mass of the protonated molecule, [C₈H₈N₂ + H]⁺, would be approximately 133.0760 Da. uni.lu The observation of this ion at high mass accuracy would provide strong evidence for the elemental composition of the compound.

Predicted Mass Spectrometry Data for (3-ethynylphenyl)hydrazine

ParameterValueReference
Molecular Formula (Free Base)C₈H₈N₂ uni.lu
Monoisotopic Mass (Free Base)132.06874 Da uni.lu
Predicted m/z for [M+H]⁺133.07602 uni.lu
Predicted m/z for [M+Na]⁺155.05796 uni.lu

Tandem mass spectrometry (MS/MS) experiments could be performed by isolating the parent ion (m/z 133) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would yield further structural information. Common fragmentation pathways for phenylhydrazine derivatives include cleavage of the N-N bond and losses of small neutral molecules like ammonia (B1221849) (NH₃) or diazene (B1210634) (N₂H₂). The fragmentation of the ethynylphenyl moiety could also be observed.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a chemical formula, which is a critical step in the identification of a synthesized compound.

For (3-ethynylphenyl)hydrazine, which has the molecular formula C₈H₈N₂, the theoretical monoisotopic mass is 132.06874 Da. uni.lu In a typical HRMS experiment, the compound is ionized, often by protonation to form the [M+H]⁺ adduct, and the mass-to-charge ratio (m/z) is measured with high precision. The predicted m/z for the protonated molecule of (3-ethynylphenyl)hydrazine is 133.07602. uni.lu

Publicly available databases provide predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase. These predictions can be useful for comparison with experimental ion mobility-mass spectrometry data.

Adductm/zPredicted CCS (Ų)
[M+H]⁺133.07602130.2
[M+Na]⁺155.05796139.8
[M-H]⁻131.06146132.0
[M+NH₄]⁺150.10256148.9
[M+K]⁺171.03190136.0
[M]⁺132.06819121.7

This table presents predicted mass spectrometry data for (3-ethynylphenyl)hydrazine. uni.lu

Fragmentation Pathways for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of a selected precursor ion, providing valuable structural information. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms.

For (3-ethynylphenyl)hydrazine, one would expect fragmentation to occur at the weakest bonds. The hydrazine moiety (NH-NH₂) is a likely site for initial cleavage. Common fragmentation pathways for phenylhydrazines can involve the loss of the NH₂ group or cleavage of the N-N bond. The presence of the ethynyl (B1212043) group on the phenyl ring would also influence the fragmentation, potentially leading to characteristic losses or rearrangements involving the aromatic system.

As of the latest available data, detailed experimental studies on the specific fragmentation pathways of this compound under various ionization conditions have not been published in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis of the Compound and its Salts

A single-crystal X-ray diffraction analysis of this compound would reveal the precise geometric parameters of the molecule in its solid state. This would include the bond distances and angles of the ethynyl group, the phenyl ring, and the hydrazinium group. The analysis would also confirm the ionic interaction between the protonated hydrazine moiety and the chloride anion.

A comprehensive search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined and deposited.

Conformational Studies and Intermolecular Interactions in Crystalline State

The crystal structure would provide critical insights into the conformation of the (3-ethynylphenyl)hydrazine cation. It would elucidate the rotational orientation of the hydrazine group relative to the phenyl ring and the planarity of the molecule.

Furthermore, the analysis would detail the network of intermolecular interactions that stabilize the crystal lattice. For this compound, this would likely involve hydrogen bonding between the N-H protons of the hydrazinium group and the chloride anions. Other potential interactions could include π-π stacking between the phenyl rings or C-H···π interactions involving the ethynyl group.

Without an experimentally determined crystal structure, any discussion of the specific conformation and intermolecular interactions of this compound in the solid state remains speculative.

Applications in Chemical Synthesis and Materials Science Research

Building Block for Complex Molecular Architectures

(3-ethynylphenyl)hydrazine (B11721372) hydrochloride serves as a foundational component for constructing intricate molecular frameworks. Its ability to introduce an ethynyl-functionalized phenyl ring into various scaffolds is particularly useful for creating molecules with tailored electronic, optical, or biological properties.

Hydrazine (B178648) and its derivatives are well-established reagents in the synthesis of the quinazoline ring system, a core structure in many pharmacologically active compounds. researchgate.net A common synthetic route involves the reaction of a hydrazine derivative with a 2-acylaminobenzaldehyde or a related precursor. For instance, 3-amino-2-methylquinazolin-4-(3H)-one can be synthesized through the reaction of 2-methyl-4H-benzo[d] tandfonline.comnih.govoxazin-4-one with hydrazine hydrate (B1144303). researchgate.net Another approach involves the nucleophilic substitution of a suitable leaving group on a quinazoline precursor. For example, 2-chloroquinazolin-4-yl)hydrazine is prepared by reacting 2,4-dichloroquinazoline with hydrazine hydrate at low temperatures. ekb.eg

Based on these established methods, (3-ethynylphenyl)hydrazine hydrochloride is a prime candidate for the synthesis of novel quinazoline analogues. By reacting it with appropriate electrophilic quinazoline precursors, it is possible to introduce the 3-ethynylphenyl moiety onto the quinazoline core. This functionalization could lead to new derivatives with unique properties, where the terminal alkyne can be used for further modifications, such as linking to other molecules or surfaces.

Table 1: General Methods for Quinazoline Synthesis Using Hydrazine Derivatives

Precursor 1 Precursor 2 Product Type Reference
2-methyl-4H-benzo[d] tandfonline.comnih.govoxazin-4-one Hydrazine Hydrate 3-Amino-2-methylquinazolin-4-(3H)-one researchgate.net
2,4-dichloroquinazoline Hydrazine Hydrate 2-Chloroquinazolin-4-yl)hydrazine ekb.eg

Formazans are intensely colored compounds containing the characteristic -N=N-C=N-NH- chain and are of interest for their potential as dyes and biologically active agents. mdpi.comresearchgate.net The most prevalent synthetic strategy for preparing formazans involves the coupling of an aryl diazonium salt with an aldehyde hydrazone. nih.govnih.gov

This compound can be readily converted into the corresponding hydrazone by reaction with an aldehyde. This hydrazone can then be coupled with a diazonium salt to yield a formazan bearing the 3-ethynylphenyl group. A closely related compound, 3-(4-ethynylphenyl)-1,5-diphenylformazan, has been synthesized by coupling 4-ethynylbenzaldehyde phenylhydrazone with a phenyldiazonium salt. mdpi.com This demonstrates the feasibility of incorporating an ethynylphenyl group into the formazan structure. The resulting ethynyl-functionalized formazans are considered "clickable" dyes, as the terminal alkyne group allows for their covalent attachment to other molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com

Table 2: Synthesis of an Ethynyl-Functionalized Formazan

Step Reactants Product Key Transformation
1 (3-ethynylphenyl)hydrazine + Benzaldehyde N'-(3-ethynylphenyl)benzohydrazone Hydrazone formation

Selenazoles, which are selenium-containing five-membered heterocyclic compounds, have attracted attention in medicinal chemistry. The Hantzsch-type condensation is a primary method for their synthesis. nih.govmdpi.com This reaction typically involves the cyclocondensation of a selenoamide or a selenourea derivative with an α-halocarbonyl compound. nih.gov

Hydrazine derivatives are key precursors for creating functionalized selenazoles. For example, hydrazine-functionalized 1,3-selenazoles can be synthesized by first preparing a selenosemicarbazone (from the reaction of selenosemicarbazide with an aldehyde) and then condensing it with an α-halogenocarbonyl derivative. nih.govmdpi.com Following this synthetic logic, this compound can be used to prepare a (3-ethynylphenyl)selenosemicarbazide, which can then be cyclized to produce novel 2-hydrazinyl-1,3-selenazoles bearing the ethynylphenyl substituent. This provides a pathway to new heterocyclic structures where the alkyne group is available for subsequent chemical transformations. researchgate.netresearchgate.net

N'-Benzylidene hydrazides are a class of compounds synthesized by the condensation reaction between a hydrazide and a substituted benzaldehyde. nih.govmdpi.com These structures are of significant interest in the field of medicinal chemistry.

Research has demonstrated the successful synthesis of a series of (E)-N'-benzylidene hydrazides starting from N-(3-ethynylphenyl)acetamide. tandfonline.comnih.gov In this multi-step synthesis, the N-(3-ethynylphenyl)acetamide is first converted into a triazole-containing acetic acid intermediate. This intermediate is then activated and reacted with various (E)-benzylidenehydrazines (pre-formed from hydrazine hydrate and substituted benzaldehydes) to yield the final N'-benzylidene hydrazide products. tandfonline.comnih.gov This work directly illustrates how the (3-ethynylphenyl) moiety can be incorporated into complex hydrazide structures, highlighting the utility of its precursors in generating diverse molecular libraries.

Table 3: Representative N'-Benzylidene Hydrazides Derived from a (3-ethynylphenyl) Precursor

Compound Name Yield Melting Point (°C) Reference
(E)-2-(4-(3-acetamidophenyl)-1H-1,2,3-triazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene) acetohydrazide 57.64% 228.9–229.3 tandfonline.com

Role in Advanced Materials Development

The unique bifunctional nature of this compound makes it a promising monomer for the development of advanced polymers and resins. The hydrazine and ethynyl (B1212043) groups offer two distinct and orthogonal routes for polymerization.

Hydrazine has established applications in polymer synthesis. researchgate.net For instance, polymers can be created through the condensation of monomers containing two hydrazine groups (bishydrazino derivatives) with dialdehydes. mdpi.com This polycondensation reaction forms polymer chains linked by hydrazone moieties.

Furthermore, the terminal ethynyl group is widely used in polymer chemistry. Ethynylene-containing polymers can be synthesized via methods like the Sonogashira coupling reaction, which couples terminal alkynes with aryl halides. mdpi.com This approach allows for the creation of rigid-rod conjugated polymers with interesting electronic and optical properties.

This compound, possessing both a reactive hydrazine group and a terminal alkyne, can therefore be envisioned as a valuable AB-type monomer. The hydrazine end could react with a suitable keto or aldehyde group, while the ethynyl end could participate in coupling reactions. This dual reactivity could be exploited to create novel polymer architectures, such as hyperbranched polymers or cross-linked networks, with potential applications in high-performance materials or functional coatings.

Components for Covalent Organic Frameworks (COFs) and Related Materials

This compound serves as a bifunctional building block, or "linker," for the synthesis of Covalent Organic Frameworks (COFs) and other porous polymers. tcichemicals.comtcichemicals.com Its utility stems from the presence of two distinct reactive sites: the hydrazine group and the terminal ethynyl group.

The hydrazine moiety (-NHNH2) is a potent nucleophile capable of undergoing condensation reactions with carbonyl compounds, particularly aldehydes. This reaction is a cornerstone of COF chemistry, leading to the formation of stable hydrazone linkages (-C=N-NH-). By reacting (3-ethynylphenyl)hydrazine with multi-aldehyde linkers (e.g., those with trigonal or tetragonal geometry), a highly ordered, crystalline, and porous two-dimensional (2D) or three-dimensional (3D) framework can be constructed. researchgate.netmdpi.com The resulting materials are known as hydrazine-linked COFs. researchgate.net

What makes (3-ethynylphenyl)hydrazine particularly valuable is the pendant ethynyl group (-C≡CH). While the hydrazine group participates in the initial formation of the COF skeleton, the ethynyl groups decorate the pore walls of the resulting framework. These accessible alkyne functionalities are available for post-synthetic modification (PSM). PSM is a powerful strategy for tailoring the properties of COFs after their initial synthesis. The ethynyl group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction. oup.comalfa-chemistry.com This allows for the covalent attachment of a wide variety of functional molecules bearing an azide group, thereby fine-tuning the COF's properties for specific applications, such as gas storage, separation, or catalysis. oup.com

The table below illustrates the role of bifunctional linkers like (3-ethynylphenyl)hydrazine in the modular construction of functional COFs.

Linker ComponentRole in COF SynthesisPotential ReactionsResulting Feature
Hydrazine (-NHNH₂)Backbone FormationCondensation with aldehydesHydrazone-linked framework
Ethynyl (-C≡CH)Pore Wall FunctionalizationAzide-Alkyne Cycloaddition ("Click" Chemistry)Tailorable pore environment

This dual functionality—framework formation and post-synthetic functionalization—positions (3-ethynylphenyl)hydrazine as a versatile tool for the design of advanced porous materials with precisely controlled chemical environments within their pores. alfa-chemistry.com

Integration into Electronic and Optical Materials

The ethynylphenyl scaffold of this compound is a key structural motif for the development of advanced electronic and optical materials. The integration of this compound into such materials hinges on the reactivity of its terminal alkyne, which enables the creation of extended π-conjugated systems. These systems are fundamental to the function of organic semiconductors, light-emitting diodes (OLEDs), and other optoelectronic devices. nih.govmdpi.com

A primary method for achieving this is the Sonogashira cross-coupling reaction. organic-chemistry.orgwikipedia.orglibretexts.org This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. By employing (3-ethynylphenyl)hydrazine, or derivatives where the hydrazine group has been transformed, as the alkyne component, it can be coupled with various aryl halides to construct aryleneethynylene polymers. nih.gov These polymers are characterized by a rigid backbone with extensive π-electron delocalization, a prerequisite for efficient charge transport and desirable photophysical properties. nih.govmit.edu

The properties of the resulting conjugated polymers can be systematically tuned by selecting different aryl halide co-monomers. This modularity allows for precise control over the material's electronic bandgap, absorption and emission spectra, and charge carrier mobility. mdpi.com For example, coupling with electron-donating or electron-accepting co-monomers can create donor-acceptor polymers with tailored energy levels for applications in organic photovoltaics. researchgate.net

The table below summarizes key cross-coupling reactions relevant to the use of (3-ethynylphenyl)hydrazine in creating π-conjugated materials.

Reaction NameReactantsCatalyst SystemBond FormedApplication in Materials Science
Sonogashira CouplingTerminal Alkyne + Aryl/Vinyl HalidePd complex, Cu(I) salt, Amine baseC(sp)-C(sp²)Synthesis of conjugated polymers and enynes wikipedia.orglibretexts.org
Glaser CouplingTerminal Alkyne + Terminal AlkyneCu(I) or Cu(II) salt, BaseC(sp)-C(sp) (forms a diyne)Creation of diacetylene-linked polymers and macrocycles

The hydrazine moiety itself can also be used to introduce specific functionalities or can be converted into other groups, such as an azine linkage, which can be part of the conjugated system. researchgate.net The combination of the rigid phenylacetylene unit with the reactive hydrazine group provides a versatile platform for designing novel organic materials with tailored electronic and optical properties.

Utilization as a Chemical Probe in Mechanistic Studies

This compound is a well-suited molecule for use as a chemical probe in mechanistic studies, particularly in the field of chemical biology. A chemical probe is a small molecule designed to interact with a biological target in a specific way to elucidate its function, structure, or activity. frontiersin.orgyoutube.com The structure of (3-ethynylphenyl)hydrazine contains the three essential components of a modern chemical probe: a reactive group (hydrazine), a scaffold (phenyl), and a reporter handle (ethynyl group). frontiersin.org

Investigations of Hydrazine Mechanisms in Chemical Systems

The hydrazine functional group is the "warhead" of the probe, responsible for its reactivity. Hydrazines are electron-rich and can act as potent nucleophiles or reducing agents, enabling them to form covalent bonds with specific targets. researchgate.netbiorxiv.org In biological systems, hydrazine-based probes are particularly effective for targeting enzymes that utilize electrophilic cofactors (e.g., FAD, NAD+, metal centers) or that have electrophilic post-translational modifications. nih.govacs.org

The mechanism of interaction can occur through several pathways:

Direct Polar Coupling: The hydrazine can act as a nucleophile, directly attacking an electrophilic center in an enzyme's active site. nih.govacs.org

Oxidative Fragmentation/Coupling: The enzyme can catalyze the one- or two-electron oxidation of the hydrazine. This can generate highly reactive intermediates such as diazenes or carbon-centered radicals. nih.govnih.gov These radicals can then covalently modify the enzyme or its cofactor. nih.gov

Studies using arylhydrazines to inhibit enzymes like monoamine oxidase (MAO) have shown that the reaction is oxygen-dependent and proceeds through a radical mechanism, leading to the alkylation of the FAD cofactor at the N(5) position. nih.gov The phenyl ring in (3-ethynylphenyl)hydrazine influences the reactivity and binding affinity of the hydrazine group, while the ethynyl substituent can modulate its electronic properties. By studying how structural modifications to the arylhydrazine scaffold affect reaction rates and target selectivity, researchers can gain detailed insights into the chemical mechanisms underpinning enzyme inhibition and covalent modification. nih.govacs.orgrsc.org

Design of Probes for Specific Chemical Transformations

The design of (3-ethynylphenyl)hydrazine as a chemical probe exemplifies a modular approach that has become central to modern chemical biology. frontiersin.org Each component of the molecule serves a distinct and crucial purpose.

Reactive Group (Warhead): The hydrazine moiety is the functional unit that covalently reacts with the target, often in a mechanism-based and active-site-directed manner. nih.govresearchgate.net Its broad reactivity towards electron-deficient species makes it a versatile warhead for exploring the "electrophilome," the collection of electrophilic sites in the proteome. researchgate.netnih.gov

Scaffold: The phenyl ring provides a rigid and well-defined structure that can be systematically modified to tune the probe's selectivity and potency. Altering substituents on the ring can influence steric and electronic properties, guiding the probe to specific enzyme active sites. acs.org

Reporter Handle: The terminal ethynyl group is a bioorthogonal reporter. nih.gov "Bioorthogonal" means the group is chemically inert to most biological functionalities but can be made to react selectively with a specific partner. The alkyne serves as a "click" handle, enabling its specific ligation to an azide-modified tag via the CuAAC reaction. nih.govnih.gov

This design allows for a two-step experimental approach common in activity-based protein profiling (ABPP):

Step 1 (Labeling): The probe is introduced into a complex biological system (e.g., cell lysate or live cells), where it covalently labels its protein targets.

Step 2 (Detection): An azide-containing reporter tag (e.g., a fluorophore for imaging or biotin for affinity purification and mass spectrometry) is added and "clicked" onto the ethynyl handle of the now protein-bound probe. nih.gov

This modularity allows for the detection and identification of probe targets without needing to synthesize a bulky, pre-functionalized probe that might have poor cell permeability or altered binding properties. frontiersin.org The table below outlines the components of a modular probe based on the (3-ethynylphenyl)hydrazine scaffold.

Probe ComponentChemical MoietyFunctionKey Advantage
Reactive GroupHydrazine (-NHNH₂)Covalent modification of targetBroad reactivity with electrophiles nih.govacs.org
ScaffoldPhenyl RingStructural frameworkTunable for selectivity and potency acs.org
Reporter HandleEthynyl Group (-C≡CH)Bioorthogonal ligation ("Click" Chemistry)Enables two-step detection; minimal perturbation nih.govnih.gov

This strategic design makes (3-ethynylphenyl)hydrazine and related structures powerful tools for discovering new enzyme functions, identifying drug targets, and studying the mechanisms of chemical transformations within complex biological environments. researchgate.netbiorxiv.org

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of (3-ethynylphenyl)hydrazine (B11721372) hydrochloride are fundamental to understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground state properties by modeling its electron density. imist.ma For (3-ethynylphenyl)hydrazine hydrochloride, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p) or higher, would be used to optimize the molecular geometry and determine key electronic parameters. imist.ma

These calculations would yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, primarily localized on the electron-rich hydrazine (B178648) and phenyl groups, represents the ability to donate electrons. Conversely, the LUMO, likely distributed over the aromatic ring and the ethynyl (B1212043) group, indicates the molecule's capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of (3-ethynylphenyl)hydrazine (Note: These are representative values for the neutral form, as the hydrochloride salt would be modeled in a protonated state.)

ParameterHypothetical ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.6 eVReflects chemical stability and reactivity
Dipole Moment2.5 DMeasures the overall polarity of the molecule

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. chemrxiv.org The MEP is calculated from the total electron density and provides a color-coded map superimposed on the molecular surface.

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red) around the nitrogen atoms of the hydrazine group and the π-system of the ethynyl group, indicating these are the most electron-rich areas and likely sites for electrophilic attack. wolfram.comnih.gov Conversely, positive potential regions (colored blue) would be anticipated around the hydrogen atoms of the hydrazinium (B103819) ion (in the hydrochloride form) and the phenyl ring hydrogens, signifying electron-deficient areas prone to nucleophilic interaction. wolfram.com

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural confirmation of synthesized compounds.

Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the Infrared (IR) vibrational frequencies of this compound. DFT methods are commonly employed for these simulations. mdpi.commdpi.com

NMR Spectroscopy: The calculated chemical shifts would be compared against experimental data to confirm the molecular structure. For instance, the ethynyl proton would be expected to have a characteristic chemical shift, while the aromatic protons would exhibit a splitting pattern dependent on their positions on the phenyl ring. Similarly, the ¹³C NMR spectrum would show distinct signals for the ethynyl carbons, the substituted and unsubstituted aromatic carbons, and any aliphatic carbons if present.

IR Spectroscopy: The simulated IR spectrum would predict the frequencies of key vibrational modes. For this compound, characteristic peaks would include the N-H stretching vibrations of the hydrazinium group, the C≡C stretching of the ethynyl group, C-H stretching from the aromatic ring, and C=C stretching vibrations within the phenyl ring. mdpi.com

Table 2: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Hydrazinium (-NH₂⁺-)N-H Stretch3200 - 3400
Ethynyl (-C≡CH)C≡C Stretch2100 - 2150
Ethynyl (-C≡CH)≡C-H Stretch~3300
Aromatic RingC=C Stretch1450 - 1600
Aromatic RingC-H Stretch3000 - 3100

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for modeling the electronic transitions that give rise to UV-Vis absorption and fluorescence spectra. researchgate.net By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax). researchgate.net

For this compound, the primary electronic transitions would likely be π → π* transitions within the phenyl ring and ethynyl group. The presence of the hydrazine group as an auxochrome would be expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted benzene (B151609). TD-DFT calculations could also provide insights into the nature of the excited states, which is crucial for understanding the molecule's photophysical properties, including its potential for fluorescence.

Reaction Mechanism Modeling and Energy Profiling

Computational chemistry can be employed to model the mechanisms of reactions involving this compound. For instance, in a reaction such as a Fischer indole (B1671886) synthesis, DFT calculations could be used to map out the entire reaction pathway. This would involve identifying the structures of transition states and intermediates along the reaction coordinate.

By calculating the energies of these species, a reaction energy profile can be constructed. This profile provides the activation energies for each step of the reaction, allowing for the determination of the rate-limiting step and providing a deeper understanding of the reaction kinetics and mechanism. Such studies are crucial for optimizing reaction conditions and predicting the feasibility of new synthetic routes.

Transition State Characterization and Activation Barriers

No published data were found detailing the transition state geometries or activation energy barriers for reactions involving this compound. Such studies are crucial for understanding reaction kinetics and mechanisms at a molecular level. Typically, these investigations involve mapping the potential energy surface of a reaction to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Solvent Effects on Reaction Energetics

The influence of different solvents on the reaction energetics of this compound has not been computationally modeled or experimentally reported. Solvent effects can significantly alter reaction rates and equilibria by differentially solvating reactants, transition states, and products. rsc.orgweebly.com Computational models, such as implicit and explicit solvent models, are often used to quantify these effects, but no such analysis is available for this specific compound. rsc.org

Non-linear Optical (NLO) Property Calculations

There are no specific computational studies on the non-linear optical (NLO) properties of this compound. NLO properties are of interest for applications in optoelectronics and photonics. researchgate.netdntb.gov.ua The presence of a π-conjugated system, including the phenyl ring and the ethynyl group, suggests that related molecules could exhibit NLO behavior. analis.com.myoptica.org However, a quantitative analysis for this compound is not available.

Hyperpolarizability Determinations

No theoretical calculations or experimental measurements of the first hyperpolarizability (β) or higher-order hyperpolarizabilities for this compound have been found in the literature. Hyperpolarizability is a key parameter that quantifies the NLO response of a molecule. analis.com.mynih.gov Computational methods are a standard tool for predicting these values. nih.govresearchgate.net

Structure-NLO Property Relationships

Due to the lack of data on the NLO properties of this compound, no structure-property relationships can be established for this specific compound. Such relationships are fundamental to the design of new materials with enhanced NLO characteristics and are often explored by systematically modifying molecular structures and calculating the resulting changes in hyperpolarizability. optica.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-ethynylphenyl)hydrazine hydrochloride, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via diazotization of aniline derivatives followed by reduction and acid precipitation . Key parameters include:

  • Temperature control : Maintaining 0–5°C during diazotization to avoid side reactions.
  • Reducing agents : Use of sodium sulfite or stannous chloride for selective reduction of diazonium salts .
  • Crystallization : Ethanol or ethanol-water mixtures yield high-purity crystals (≥95%) .
    • Yield optimization : Adjust molar ratios (e.g., 1:1.2 for aniline to NaNO₂) and monitor pH (4–5) during acid precipitation .

Q. What safety protocols are critical when handling this compound?

  • Toxicity : Binds to hemoglobin, causing hemolytic anemia (LD₅₀: 25–2100 mg/kg in rodents) .
  • Handling :

  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Avoid contact with aldehydes/ketones to prevent uncontrolled hydrazone formation .
  • Store in airtight containers under inert gas (argon) to prevent oxidation .

Q. How is this compound characterized analytically?

  • Spectroscopy :

  • ¹H NMR : Aromatic protons appear at δ 7.2–7.8 ppm; NH₂ signals at δ 9.1–10.6 (broad, exchangeable with D₂O) .
  • IR : N-H stretches at 3200–3400 cm⁻¹; C≡C (ethynyl) at ~2100 cm⁻¹ .
    • Chromatography : HPLC (C18 column, 0.1% TFA in acetonitrile/water) for purity assessment (>98%) .

Q. What are its primary applications in heterocyclic synthesis?

  • Pyrazole formation : Reacts with α,β-unsaturated ketones (e.g., benzylideneacetone) under reflux (6–8 hrs) to form 1,3,5-trisubstituted pyrazoles .
  • Indole synthesis : Acid-catalyzed Fischer indole synthesis with aldehydes/ketones (e.g., benzaldehyde) yields substituted indoles .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for hydrazine derivatives?

  • Case study : Discrepancies in enzyme inhibition (e.g., VEGFR2, MMP9) arise from:

  • Structural analogs : Substitution at the phenyl ring (e.g., 3,5-dimethyl vs. 2,4-dichloro) alters binding affinity .
  • Assay conditions : Varying pH (7.4 vs. 6.8) and ionic strength affect ligand-protein interactions .
    • Resolution : Use standardized assays (e.g., fluorescence polarization) with positive controls (e.g., sunitinib for VEGFR2) .

Q. What strategies mitigate challenges in isolating this compound from reaction mixtures?

  • Impurity removal :

  • Byproduct adsorption : Activated charcoal (1–2% w/w) removes colored impurities .
  • Solvent screening : Isopropanol/ethyl acetate (3:1) selectively precipitates the target compound .
    • Scaling limitations : Microfluidic reactors improve mixing efficiency and reduce decomposition at >10 g scale .

Q. How does the ethynyl group influence solubility and reactivity compared to methyl/halogen-substituted analogs?

  • Solubility : The ethynyl group reduces aqueous solubility (0.5 mg/mL vs. 3 mg/mL for 3-methyl analogs) due to hydrophobicity .
  • Reactivity : Ethynyl enhances π-π stacking in solid-state crystallography but increases susceptibility to oxidative dimerization .

Q. What computational methods predict the stability of this compound under varying conditions?

  • DFT studies : B3LYP/6-31G(d) calculations show:

  • Thermal stability : Decomposition onset at 193°C (dec.) .
  • Acid sensitivity : Protonation at the hydrazine -NH₂ group lowers energy barriers for hydrolysis .
    • MD simulations : Predict aggregation tendencies in DMSO/water mixtures (>30% water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.